

A Comparative Guide to the Bioequivalence of Two Melitracen Formulations

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Compound of Interest

Compound Name: Melitracen

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This guide provides a detailed comparison of the bioequivalence of two fixed-dose combination (FDC) tablet formulations containing 10 mg of **Melitracen** and 0.5 mg of Flupentixol. The data and protocols presented are based on a pivotal study conducted in healthy Chinese volunteers under both fasted and fed conditions. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the pharmacokinetic comparability of different **Melitracen** formulations.

Experimental Data Summary

The primary objective of the cornerstone study was to compare the rate and extent of absorption of a test FDC formulation against a reference FDC product. The key pharmacokinetic parameters establishing bioequivalence—C_{max}, AUC_{0–t}, and AUC_{0–∞}—were evaluated. The geometric mean ratios (GMR) of these parameters and their corresponding 90% confidence intervals (CIs) were all found to be within the standard bioequivalence acceptance range of 80% to 125%.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 1: Bioequivalence Assessment of **Melitracen** (10 mg) under Fasted Conditions

Pharmacokinetic Parameter	Test Formulation (Mean ± SD)	Reference Formulation (Mean ± SD)	Geometric Mean Ratio (90% CI)
C _{max} (ng/mL)	23.5 ± 7.2	23.1 ± 6.5	101.7% (94.9% - 109.1%)
AUC _{0-t} (ng·h/mL)	398.7 ± 146.3	391.5 ± 134.8	101.8% (96.3% - 107.6%)
AUC _{0-∞} (ng·h/mL)	436.4 ± 161.8	428.9 ± 150.1	101.7% (96.2% - 107.6%)
T _{max} (h)	5.0 (3.0 - 8.0)	5.0 (3.0 - 10.0)	-
t _{1/2} (h)	37.8 ± 16.9	36.9 ± 15.3	-

C_{max}: Maximum plasma concentration; AUC_{0-t}: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC_{0-∞}: Area under the plasma concentration-time curve from time zero to infinity; T_{max}: Time to reach maximum plasma concentration (data presented as median and range); t_{1/2}: Elimination half-life.

Table 2: Bioequivalence Assessment of **Melitracen** (10 mg) under Fed Conditions

Pharmacokinetic Parameter	Test Formulation (Mean ± SD)	Reference Formulation (Mean ± SD)	Geometric Mean Ratio (90% CI)
C _{max} (ng/mL)	28.1 ± 8.1	27.5 ± 7.0	102.1% (95.1% - 109.6%)
AUC _{0-t} (ng·h/mL)	510.6 ± 189.2	499.8 ± 175.4	102.1% (96.5% - 108.1%)
AUC _{0-∞} (ng·h/mL)	556.7 ± 208.5	544.1 ± 192.6	102.2% (96.5% - 108.3%)
T _{max} (h)	5.0 (3.0 - 8.0)	5.0 (4.0 - 10.0)	-
t _{1/2} (h)	39.5 ± 14.8	38.7 ± 13.9	-

Detailed Experimental Protocols

The bioequivalence of the two **Melitracen**/Flupentixol FDC formulations was established through a meticulously designed study.

Study Design

The investigation was structured as a single-dose, randomized, open-label, two-period crossover study.^{[1][2][4]} It was conducted in two separate arms: one under fasted conditions and another under fed conditions, to assess any potential food effects on drug absorption.

- **Participants:** The study enrolled healthy Chinese subjects. The fasted arm included 24 participants (16 male, 8 female), and the fed arm also initially included 24 participants (16 male, 8 female).^{[1][2][5]}
- **Randomization and Dosing:** In the first period, subjects were randomly assigned to receive a single tablet of either the test or the reference formulation. Following a two-week washout period, subjects received the alternate formulation in the second period.^{[1][2][4]}
- **Blood Sampling:** Venous blood samples were collected from each participant at scheduled intervals up to 144 hours post-administration to characterize the plasma concentration-time profile of **Melitracen**.^{[1][2][4]}

Analytical Methodology

The concentration of **Melitracen** in plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

- **Sample Preparation:** A solid-phase extraction technique was employed to isolate **Melitracen** from the plasma matrix.^[2]
- **Chromatography and Detection:** The analysis was performed using a Shimadzu LC-30 system coupled with an API 5500 tandem mass spectrometer. Detection was carried out in the positive ion mode using multiple reaction monitoring (MRM).^[2]
- **Linearity:** The analytical method demonstrated excellent linearity over a concentration range of 0.100 to 100 ng/mL for **Melitracen**.^[2]

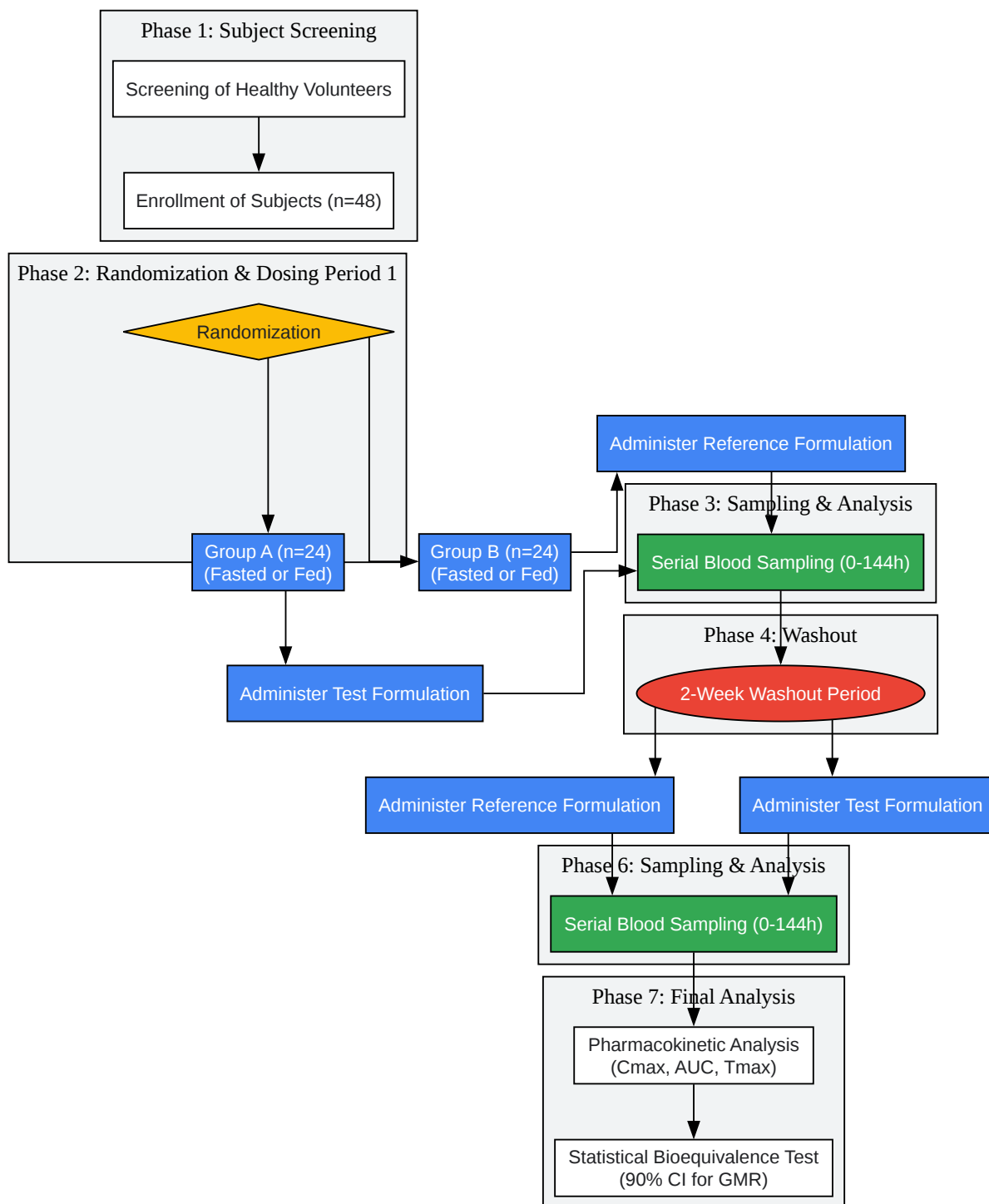
Pharmacokinetic and Statistical Analysis

Pharmacokinetic parameters were calculated using non-compartmental analysis methods.[\[2\]](#)

- **Parameter Calculation:** C_{max} and T_{max} were obtained directly from the observed plasma concentration data. The linear trapezoidal rule was used to calculate AUC_{0–t}.[\[2\]](#)
- **Bioequivalence Determination:** To determine bioequivalence, an analysis of variance (ANOVA) was performed on the natural logarithm-transformed C_{max}, AUC_{0–t}, and AUC_{0–∞} values. The 90% CIs for the geometric mean ratio of the test formulation to the reference formulation were required to be within the 80% to 125% range.[\[2\]](#)

Visualized Experimental Workflow

The following diagram illustrates the workflow of the single-dose, two-period crossover bioequivalence study.



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Caption: Workflow of a randomized, two-period crossover bioequivalence study.

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